Alfaxalone - 23930-19-0

Alfaxalone

Catalog Number: EVT-254640
CAS Number: 23930-19-0
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alfaxalone, also known as alphaxalone, is a synthetic neuroactive steroid belonging to the pregnane class. [] It is a structural analog of the endogenous neurosteroid allopregnanolone. [] Alfaxalone has been extensively studied in scientific research for its anesthetic and sedative properties in a variety of animal models. Research focusing on alfaxalone is primarily driven by its potential as a safer, short-acting intravenous anesthetic for both animals and humans. [, ]

Future Directions
  • Evaluating Neuroprotective Potential: Given alfaxalone's ability to activate pregnane X receptors (PXR), further research is needed to explore its potential neuroprotective effects during anesthesia and its implications for preserving cognitive function. []

Δ16-Alphaxalone

Compound Description: Δ16-Alphaxalone is a structural analog of Alfaxalone, differing only by the presence of a double bond at the hydrophobic end of the molecule. [] Unlike Alfaxalone, Δ16-Alphaxalone does not possess anesthetic properties. [] Despite this difference in activity, both compounds interact with lipid membranes and proteins, altering their structure by displacing water molecules. [] Δ16-Alphaxalone is significantly less potent than Alfaxalone in its interactions with lipid membranes and proteins, suggesting that these interactions may be related to Alfaxalone’s anesthetic action. []

Relevance: This compound highlights the importance of specific structural features for the anesthetic activity of neurosteroids. The presence of the double bond in Δ16-Alphaxalone significantly reduces its ability to interact with lipid membranes and proteins, potentially explaining its lack of anesthetic effect compared to Alfaxalone. []

Hydroxydione

Compound Description: Hydroxydione (21-hydroxypregn-4-ene-3,20-dione) is a neuroactive steroid that was investigated for its anesthetic properties. []

Relevance: Hydroxydione, like Alfaxalone, belongs to the neurosteroid class of compounds, and they both exert anesthetic effects. [] Though no longer clinically utilized, hydroxydione exemplifies the historical interest in neurosteroids for anesthesia, which Alfaxalone reignites with its improved formulation and potential for clinical use.

Eltanolone

Compound Description: Eltanolone (3α-hydroxy-5β-pregnan-20-one) is a neuroactive steroid previously investigated for its anesthetic properties. []

Minaxolone

Compound Description: Minaxolone is a neuroactive steroid previously investigated as a potential anesthetic agent. []

Relevance: Minaxolone, similar to Alfaxalone, belongs to the neurosteroid class of compounds and was considered a potential anesthetic. [] The continued research into Alfaxalone as a possible anesthetic agent underscores the ongoing interest in the clinical potential of neurosteroids, a class to which Minaxolone belongs. []

Propofol

Compound Description: Propofol (2,6-diisopropylphenol) is an intravenous anesthetic widely used in clinical practice. [] It is a potent anesthetic agent with a rapid onset and short duration of action. [] Propofol is formulated as an emulsion in soybean oil (Intralipid®) and marketed as Diprivan®. []

Relevance: While not structurally related to Alfaxalone, propofol serves as a comparator anesthetic in many of the studies cited, highlighting the desired characteristics of a rapid-acting IV anesthetic. [] Similar to Alfaxalone, propofol was initially formulated with Cremophor® but was later reformulated to address safety concerns. [] Research suggests that the new formulation of Alfaxalone might offer a better safety profile than propofol, making it a potentially valuable alternative in clinical anesthesia. []

Etomidate

Compound Description: Etomidate is an intravenous anesthetic agent known for its minimal cardiovascular effects. [] Like Alfaxalone, etomidate has been investigated for its solubility in cyclodextrin-based formulations to improve its delivery and potentially enhance its safety profile. []

Relevance: The use of cyclodextrin as a solubilizing agent for both etomidate and Alfaxalone highlights a shared strategy for improving the delivery and potentially the therapeutic index of these anesthetic agents. []

Ketamine

Compound Description: Ketamine is a dissociative anesthetic that is commonly used in both human and veterinary medicine. [, ] It induces a trance-like state while providing pain relief, sedation, and amnesia. [, ]

Relevance: Ketamine is often used in combination with Alfaxalone, particularly in veterinary anesthesia, to enhance the anesthetic effects and minimize potential adverse effects. [, ] Studies have shown that Alfaxalone-ketamine combinations can provide effective anesthesia for short procedures in various species. [, ]

Xylazine

Compound Description: Xylazine is an alpha-2 adrenergic agonist that provides sedative, analgesic, and muscle relaxant effects. [, , ] It is commonly used as a pre-anesthetic medication or in combination with other anesthetic agents. [, , ]

Medetomidine

Compound Description: Medetomidine is an alpha-2 adrenergic agonist similar to xylazine, providing sedation, analgesia, and muscle relaxation. [, , ] It is commonly used as a pre-anesthetic agent or in combination with other anesthetics for various procedures. [, , ]

Relevance: Medetomidine is often used with Alfaxalone, particularly in veterinary anesthesia, to enhance the anesthetic effect, minimize the required dose of Alfaxalone, and provide smoother inductions. [, , ] Studies indicate that the Alfaxalone-medetomidine combination can be an effective anesthetic regimen for various surgical procedures in animals, with careful monitoring of cardiorespiratory function. [, , ]

Synthesis Analysis

Another method involves using reducing agents to produce diastereoisomeric mixtures that are then separated through chromatographic techniques to yield pure alfaxalone . These advancements have made the production of alfaxalone more eco-friendly and commercially viable.

Molecular Structure Analysis

Alfaxalone's molecular structure can be represented as follows:

  • Chemical Formula: C21H34O3
  • Structural Characteristics: It features a steroid backbone with hydroxyl groups at positions 3 and 20, contributing to its neuroactive properties.

The structural diagram indicates that alfaxalone possesses a unique arrangement of functional groups that enhance its solubility and bioactivity compared to other neuroactive steroids .

Chemical Reactions Analysis

Alfaxalone undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves the reduction of ketones to alcohols, facilitated by catalysts like ruthenium or palladium. For instance:

  1. Ruthenium-Catalyzed Reduction: This reaction selectively reduces the 3-ketone group while preserving other functional groups, leading to high stereoselectivity for the desired isomer.
  2. Palladium-Catalyzed Hydrogenation: Similar to ruthenium methods, this approach also focuses on achieving high yields of specific stereoisomers with minimal side reactions .

These reactions are crucial for producing high-purity alfaxalone suitable for clinical applications.

Mechanism of Action

Alfaxalone exerts its anesthetic effects primarily through modulation of gamma-aminobutyric acid subtype A receptors in the central nervous system. By enhancing GABAergic activity, alfaxalone facilitates chloride ion influx into neurons, leading to hyperpolarization and subsequent sedation or anesthesia. At lower doses, it acts as a positive modulator of GABA receptors, while at higher doses, it mimics GABA itself .

This dual action is significant in determining the depth of anesthesia achieved with varying dosages and routes of administration.

Physical and Chemical Properties Analysis

Alfaxalone possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a clear aqueous solution.
  • pH Range: The solution has a pH between 6.5 and 7.0.
  • Solubility: Alfaxalone is poorly soluble in water but can be formulated with solubilizing agents such as 2-hydroxypropyl-β-cyclodextrin for clinical use.
  • Stability: The newer formulations include preservatives that extend shelf life after opening, enhancing usability in clinical settings .

These properties are critical for ensuring effective administration and patient safety during anesthesia.

Applications

Alfaxalone is primarily used in veterinary medicine for inducing and maintaining general anesthesia in dogs and cats. Its applications include:

  • Induction of Anesthesia: Alfaxalone can be administered intravenously or intramuscularly to facilitate rapid onset of anesthesia.
  • Maintenance of Anesthesia: It is often used in combination with other sedatives or analgesics to prolong anesthetic effects during surgical procedures.
  • Sedation: Due to its favorable safety profile and reduced pain on injection compared to alternatives like ketamine, alfaxalone is increasingly utilized for sedation in various veterinary procedures .
Introduction to Alfaxalone in Modern Anesthetic Research

Historical Development and Reformulation Efforts

Transition from Cremophor EL to Cyclodextrin-Based Formulations

The original alfaxalone formulation (Althesin®, 1970s) utilized polyoxyethylated castor oil (Cremophor EL) as a solubilizing agent. This formulation caused severe anaphylactoid reactions in cats (edema, laryngeal spasm, cyanosis) and dogs (hypotension, pulmonary edema) due to Cremophor-induced histamine release [1]. These safety concerns led to market withdrawal by 2002. The reformulation breakthrough came with 2-hydroxypropyl-β-cyclodextrin (HPBCD), which encapsulates alfaxalone molecules within its hydrophobic core, creating a stable aqueous solution without histaminic effects [1] [2]. This cyclodextrin complex offers multiple advantages:

  • Physiological neutrality: pH 6.5–7.0 eliminates injection pain versus acidic ketamine (pH 3.5–5.5) [1]
  • Molecular stability: Prevents alfaxalone aggregation while allowing rapid dissociation in vivo [2] [6]
  • Dosing flexibility: Enables intramuscular administration where permitted [1] [6]

Table 1: Comparative Analysis of Alfaxalone Formulations

ParameterCremophor EL FormulationCyclodextrin Formulation
Solubilizing AgentPolyoxyethylated castor oil2-hydroxypropyl-β-cyclodextrin
Histamine ReleaseSignificant (dose-dependent)Negligible [1]
pHNot documented6.5–7.0 (physiologically compatible)
Administration RoutesIntravenous onlyIV, IM (extralabel) [1] [3]
Market AvailabilityDiscontinued (2002)Global veterinary use (FDA approved 2012) [1]

A significant advancement came in 2018 with the multidose preservative-containing formulation (ethanol, benzethonium chloride, chlorocresol), extending the shelf-life after first use from 6 hours to 28 days while maintaining equivalent efficacy [1]. This innovation facilitated clinical practicality while demonstrating the compound's stability in complex solutions.

Regulatory Milestones and Global Adoption in Veterinary Medicine

Alfaxalone's regulatory journey reflects its evolving safety profile:

  • 2001: Australian approval (Alfaxan®)
  • 2007-2008: European market entry
  • 2011: Canadian authorization
  • 2012: FDA approval for dogs and cats (preservative-free) [1]
  • 2018: FDA clearance for multidose formulation [1]

The FDA label specifies intravenous induction and maintenance in dogs and cats, though intramuscular use is approved in Australia and employed extralabel elsewhere [1] [7]. Notably, regulatory agencies have recognized species-specific pharmacokinetics: dogs exhibit a 25-minute elimination half-life versus 45 minutes in cats due to metabolic differences [2]. Alfaxalone has gained particular traction in sighthound breeds (sensitive to barbiturate cardiovascular effects) and for cesarean sections (minimal neonatal depression) [2] [7].

Table 2: Global Regulatory Milestones for Alfaxalone Formulations

YearRegionMilestoneFormulation
2001AustraliaInitial veterinary approvalCyclodextrin-based
2007EuropeMarket authorization10 mg/mL solution
2011CanadaVeterinary approvalAlfaxan®
2012United StatesFDA approval (dogs/cats)Preservative-free
2018United StatesMultidose formulationPreservative-containing [1]

Synthesis and Structural Modifications

Synthetic Pathways and Catalytic Innovations

Modern alfaxalone synthesis employs catalytic hydrogenation and stereoselective reduction strategies starting from readily available steroid precursors. A patented route (WO2020006596A1) demonstrates efficiency improvements:

  • Pd/C-catalyzed hydrogenation of 11-oxo-Δ16-pregnenolone derivatives in p-cymene/dichloromethane mixtures
  • Ru-complex-mediated stereoselective reduction of 3-keto intermediates using (S)-BINAP ligands
  • Protecting group strategies enabling 20-keto retention while modifying 3- and 11-positions [8]

This process achieves >95% diastereomeric purity for the critical 3α-hydroxy configuration essential for GABAA activity. Alternative pathways utilize biocatalytic approaches with engineered ketoreductases for sustainable 3-ketosteroid reduction [8]. The cyclodextrin complexation occurs post-synthesis via co-precipitation methodology, where alfaxalone and HPBCD are dissolved in ethanol/water mixtures followed by lyophilization [1].

Recent innovations focus on catalytic transfer hydrogenation using HCO2H/Et3N systems with Ru(II)-TsDPEN catalysts, eliminating high-pressure equipment requirements while maintaining 92-98% yields. Process refinements also include phase-transfer-catalyzed oxidation at C11 using NaOCl/tetrabutylammonium hydrogen sulfate, replacing toxic chromium-based oxidants [8].

Structural Modifications and Structure-Activity Relationships

Alfaxalone's core structure permits targeted modifications that profoundly influence anesthetic activity:

  • C3 position: The equatorial 3α-OH is essential for GABAA receptor binding. Epimerization to 3β-OH reduces potency >10-fold. Acetylation (alfadolone acetate) prolongs duration but requires in vivo hydrolysis for activation [8]
  • C5 configuration: 5α-reduced isomers (alfaxalone) show 2–3x greater potency than 5β-isomers due to enhanced membrane partitioning [7]
  • C11 carbonyl: The 11-oxo group optimizes receptor affinity. Reduction to 11β-OH (as in endogenous corticosteroids) abolishes anesthetic activity [7] [8]
  • C20 ketone: Converts to hemiketal forms in solution but remains pharmaceutically active. Reduction to 20-hydroxy derivatives produces inactive metabolites [2]

Table 3: Structure-Activity Relationships of Alfaxalone Analogues

Structural ModificationCompound ExampleAnesthetic Potency vs. AlfaxaloneKey Pharmacological Change
3α-OH → 3β-OHEpialfaxalone10–20%Dramatically reduced GABAA potentiation
5α → 5β5β-alfaxalone30–50%Altered membrane partitioning
11-oxo → 11β-OH11β-hydroxyprogesterone derivativeInactiveLoss of receptor binding
C21 acetylationAlfadolone acetateProdrug (requires esterase activation)Slower onset, prolonged duration
Δ4,5 unsaturation5α-dihydroprogesterone5–10%Increased metabolism

Novel derivatives include 16-ene-3α-amino steroids showing reduced respiratory depression while maintaining hypnotic activity. 17-fluorinated analogues demonstrate prolonged half-lives suitable for sustained sedation [8]. The most promising clinical derivatives remain alfadolone (marketed with alfaxalone in earlier formulations) and alfaxalone-3α-carboxymethyl ether with improved water solubility [8].

Neuroactive Steroid Derivatives and Progesterone Analogues

Alfaxalone belongs to a broader class of neuroactive steroids characterized by:

  • Pregnane backbone: 21-carbon steroid structure
  • Reduced A-ring: 3α-hydroxy configuration
  • Non-genomic signaling: Rapid membrane effects vs. classical transcriptional steroid actions [7]

Key structural comparisons to endogenous steroids include:

  • Allopregnanolone (3α,5α-THP): Shares identical A-ring configuration but lacks the C11 carbonyl. This difference makes alfaxalone resistant to 5α-reductase metabolism [7]
  • Progesterone: Serves as biosynthetic precursor but exhibits minimal GABAergic activity without A-ring reduction [7]
  • Corticosteroids: Contain C11 oxygenations but have C3-keto/Δ4 structures preventing anesthetic effects [7]

Modern research explores C20 oxime derivatives with enhanced aqueous solubility and 11-deoxy analogues resistant to hepatic CYP7B1 metabolism [8]. Particularly promising are 3α-sulfated steroids that antagonize GABAA receptors, providing potential reversal agents. The structural plasticity demonstrated by alfaxalone derivatives continues to inform next-generation neuroactive steroid design targeting anesthesia, epilepsy, and depression therapies [7] [8].

Properties

CAS Number

23930-19-0

Product Name

Alfaxalone

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

DUHUCHOQIDJXAT-OLVMNOGESA-N

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

alfaxalone
alfaxolone
alphaxalone
alphaxalone, (3alpha)-isomer
alphaxalone, (3alpha,5beta)-isomer
alphaxalone, (3beta,5alpha)-isomer
alphaxalone, (3beta,5beta)-isomer
delta(16)-alfaxalone
hydroxy-5 alpha-pregnane-11,20-dione

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.